3-Amino-1-isopropyl-5,6-dihydro-1H-indol-2(4H)-one
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Overview
Description
3-Amino-1-isopropyl-5,6-dihydro-1H-indol-2(4H)-one is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropyl-5,6-dihydro-1H-indol-2(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from an isopropyl-substituted aniline derivative, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-isopropyl-5,6-dihydro-1H-indol-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropyl-5,6-dihydro-1H-indol-2(4H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-Aminoindole: A simpler analog with similar reactivity.
1-Isopropylindole: Lacks the amino group but shares the isopropyl substitution.
5,6-Dihydroindole: A reduced form of indole with similar structural features.
Uniqueness
3-Amino-1-isopropyl-5,6-dihydro-1H-indol-2(4H)-one is unique due to the combination of its amino group, isopropyl substitution, and partially reduced indole ring. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-1-propan-2-yl-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-9-6-4-3-5-8(9)10(12)11(13)14/h6-7H,3-5,12H2,1-2H3 |
InChI Key |
JMUDJDQYJHNFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CCCCC2=C(C1=O)N |
Origin of Product |
United States |
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